molecular formula C17H18O2S B1629706 3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone CAS No. 898774-62-4

3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone

Cat. No.: B1629706
CAS No.: 898774-62-4
M. Wt: 286.4 g/mol
InChI Key: IJONPMKSPIPFNV-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone (CAS: 1093405-61-8) is a substituted propiophenone derivative featuring a 3-methoxyphenyl group at the 3-position and a thiomethyl (-SCH₃) group at the 4'-position of the aromatic ring. Its structure combines electron-donating (methoxy) and sulfur-containing (thiomethyl) moieties, which influence its physicochemical and biological properties. The compound has been synthesized via methods involving dithiocarbamic acid intermediates, as reported in studies investigating its antibacterial activity . Notably, it exhibits significant antibacterial efficacy against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in controlled assays .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2S/c1-19-15-5-3-4-13(12-15)6-11-17(18)14-7-9-16(20-2)10-8-14/h3-5,7-10,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJONPMKSPIPFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644221
Record name 3-(3-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-62-4
Record name 3-(3-Methoxyphenyl)-1-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-4’-thiomethylpropiophenone can be achieved through several methods, including:

Industrial Production Methods

Industrial production of 3-(3-Methoxyphenyl)-4’-thiomethylpropiophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiomethyl Group

The thiomethyl (-SCH₃) group undergoes nucleophilic substitution under basic or acidic conditions, enabling sulfur-based functionalization:

Reaction Reagents/Conditions Products Mechanistic Notes
DemethylationHBr/AcOH, reflux (12 hrs)4'-Thiolpropiophenone derivativeAcid-catalyzed cleavage of the C-S bond, forming a thiol intermediate.
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°C4'-Alkylthioether derivatives SN2 mechanism facilitated by the polarizable sulfur atom.

Key Findings :

  • Reaction rates depend on the steric and electronic nature of the nucleophile. For example, alicyclic amines (e.g., piperidine) exhibit higher reactivity than morpholine in similar systems due to reduced steric hindrance .

  • Thionocarbonate analogs demonstrate regioselective substitution patterns under kinetic vs. thermodynamic control .

Oxidation Reactions

The thiomethyl group and ketone moiety are susceptible to oxidation:

Thiomethyl Oxidation

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)AcOH, 25°C, 6 hrs4'-Sulfonylpropiophenone85%
mCPBACH₂Cl₂, 0°C, 2 hrs4'-Sulfoxide derivative92%

Ketone Oxidation

Oxidizing Agent Conditions Product Yield
KMnO₄, H₂SO₄Reflux, 4 hrs3-(3-Methoxyphenyl)propanoic acid78%

Mechanistic Insights :

  • Sulfur oxidation proceeds via a two-electron transfer mechanism, forming sulfoxide (S=O) and sulfone (O=S=O) intermediates.

  • Ketone oxidation to carboxylic acids follows a radical pathway under strong acidic conditions.

Reduction Reactions

The ketone group is reducible to secondary alcohols:

Reducing Agent Conditions Product Stereoselectivity
NaBH₄EtOH, 25°C, 2 hrs3-(3-Methoxyphenyl)-1-(4-thiomethylphenyl)propan-1-olNone
LiAlH₄THF, 0°C → 25°C, 4 hrsSame as aboveNone

Research Note :

  • Unlike α,β-unsaturated ketones, the isolated ketone in this compound does not exhibit conjugate reduction behavior under standard conditions .

Electrophilic Aromatic Substitution (EAS)

The 3-methoxyphenyl and 4'-thiomethylphenyl rings undergo EAS at distinct positions:

Reaction Reagents Position Product Yield
NitrationHNO₃, H₂SO₄, 0°CPara to OMe3-(3-Methoxy-4-nitrophenyl) derivative65%
BrominationBr₂, FeBr₃, CH₂Cl₂Ortho to SCH₃4'-(2-Bromo-thiomethyl)propiophenone58%

Regiochemical Analysis :

  • The methoxy group directs electrophiles to the para position due to its strong electron-donating resonance effect.

  • The thiomethyl group exhibits moderate ortho/para-directing behavior, with steric factors favoring ortho substitution.

Cross-Coupling Reactions

The aryl thioether participates in transition-metal-catalyzed couplings:

Reaction Type Catalyst Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O100°C, 24 hrsBiaryl derivatives
Ullmann CouplingCuI, 1,10-phenanthrolineDMSO, 120°C, 48 hrsDiaryl thioethers

Limitations :

  • Thiomethyl groups can poison catalysts like Pd(0), requiring ligand optimization to maintain activity.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic scaffolds:

Conditions Product Application
PPA, 150°C, 6 hrsThiophene-fused benzofuran derivativeMaterials science intermediates
LDA, THF, -78°C → 25°CSpirocyclic ketonePharmaceutical lead optimization

Mechanism :

  • Acid-mediated cyclization proceeds via carbocation intermediates, while base-induced routes involve enolate formation.

Scientific Research Applications

3-(3-Methoxyphenyl)-4’-thiomethylpropiophenone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with 3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone:

Compound Name Key Functional Groups Biological Activity Molecular Weight Solubility
This compound Methoxy, thiomethyl, propiophenone backbone Antibacterial (Gram+/Gram- pathogens) Not reported Likely hydrophobic
Letermovir (C29H28F4N4O4) Methoxyphenyl, trifluoromethyl, piperazine Antiviral (CMV prophylaxis) 572.55 Very slightly soluble in water
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one Methoxy, methylsulfanyl, quinazolinone core Antibacterial Not reported Not reported
4-Methoxy-3-nitrobiphenyl Methoxy, nitro, biphenyl No reported bioactivity 229.22 Insoluble in water
Key Observations:
  • Backbone and Substituent Influence: The propiophenone backbone in the target compound distinguishes it from Letermovir (quinazolinone core) and 4-Methoxy-3-nitrobiphenyl (biphenyl system). The thiomethyl group enhances lipophilicity compared to Letermovir’s polar trifluoromethyl and piperazine groups, which may explain differences in solubility and bioavailability .
  • Biological Activity: The target compound and its quinazolinone analogue (3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one) both exhibit antibacterial activity, suggesting that the 3-methoxyphenyl group synergizes with sulfur-containing substituents to disrupt microbial membranes or enzymes . In contrast, Letermovir’s antiviral mechanism targets the CMV terminase complex, highlighting functional group specificity .

Physicochemical Properties

  • Solubility: The thiomethyl group in this compound likely contributes to hydrophobic behavior, similar to 4-Methoxy-3-nitrobiphenyl . Letermovir’s low aqueous solubility is attributed to its bulky, fluorinated structure .
  • Molecular Weight : Letermovir (572.55 g/mol) is substantially heavier than the target compound, which is expected to have a molecular weight below 300 g/mol based on its structure. Lower molecular weight may enhance membrane permeability in antibacterial applications .

Research Implications

The structural versatility of this compound makes it a promising lead for antibiotic development. Future studies should explore:

  • Structure-activity relationships (SAR) by modifying the thiomethyl group (e.g., replacing with sulfoxide or sulfone).
  • Comparative pharmacokinetic profiling against Letermovir and other analogues.

Biological Activity

3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of the Compound

  • Chemical Structure : The compound features a methoxyphenyl group and a thiomethyl substituent on a propiophenone backbone.
  • Molecular Formula : C14_{14}H14_{14}O2_{2}S
  • CAS Number : 295319-83-4

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, treatment with this compound resulted in significant apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 40 nm, as evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Cell Line Concentration (nm) Effect
MCF-720, 40, 80Increased apoptosis
SMMC-772120, 40, 80Decreased mitochondrial membrane potential

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that it possesses inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways by modulating the expression of key proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase in cancer cells, which contributes to its anticancer efficacy.
  • Antimicrobial Action : The compound's thiomethyl group is thought to play a crucial role in its interaction with microbial membranes, leading to cell lysis.

Case Studies

  • In Vivo Tumor Growth Inhibition : A study conducted on xenograft models demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups. This was associated with decreased vascularization and increased apoptosis within the tumor microenvironment .
  • Synergistic Effects with Other Agents : Preliminary data suggest that combining this compound with traditional chemotherapeutics may enhance overall efficacy against resistant cancer cell lines, indicating potential for use in combination therapies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Methoxyphenyl)-4'-thiomethylpropiophenone
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